
2-Cyclohexen-1-ol, 5-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 5-phenyl-, cis- is an organic compound with a unique structure that includes a cyclohexene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 5-phenyl-, cis- typically involves the hydrogenation of phenyl-substituted cyclohexadienes. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction proceeds through the selective hydrogenation of the double bonds in the cyclohexadiene ring, resulting in the formation of the desired cis-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure cis-isomer.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 5-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of phenyl-substituted cyclohexanone or cyclohexanal.
Reduction: Formation of 5-phenylcyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Cyclohexen-1-ol, 5-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 5-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: Contains a methyl and methylethenyl group instead of a phenyl group, leading to distinct applications and reactivity.
trans-Carveol: A stereoisomer with different spatial arrangement, affecting its chemical behavior and applications.
Uniqueness
2-Cyclohexen-1-ol, 5-phenyl-, cis- is unique due to the presence of both a cyclohexene ring and a phenyl group, which confer specific chemical properties and reactivity. Its cis-configuration also influences its interactions with other molecules, making it distinct from its trans-isomers and other similar compounds.
Properties
CAS No. |
26114-87-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1S,5S)-5-phenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11-13H,7,9H2/t11-,12+/m0/s1 |
InChI Key |
XTGLNPVNSNUCHT-NWDGAFQWSA-N |
Isomeric SMILES |
C1C=C[C@H](C[C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
C1C=CC(CC1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
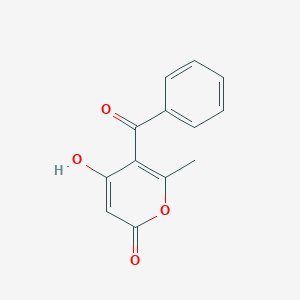

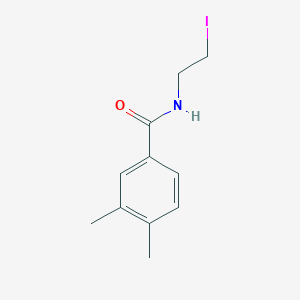
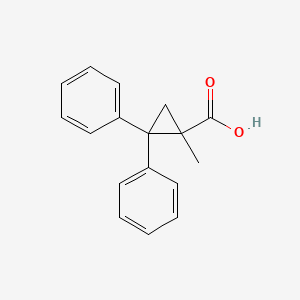
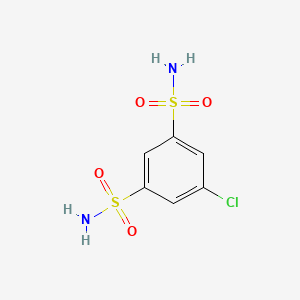
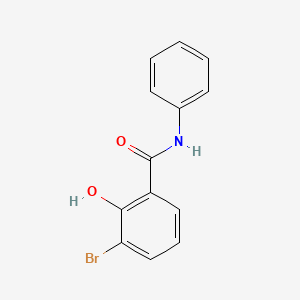
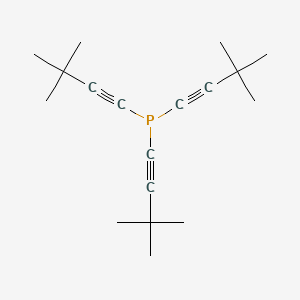
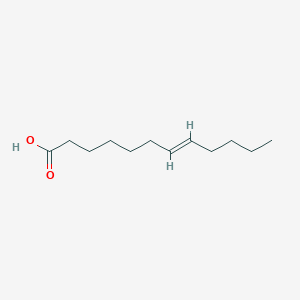

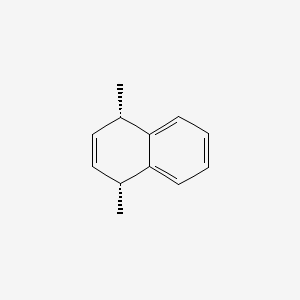
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
